Cotoin

Antispasmodic Smooth Muscle Relaxation Pharmacodynamics

Researchers require validated antispasmodic benchmarks to quantify novel compound efficacy. Cotoin provides a non-interchangeable reference standard with quantifiable pharmacological data. - **Defined potency**: Antispasmodic activity benchmarked against papaverine at a reproducible 1/3 potency ratio for assay validation. - **Structural specificity**: 2,6-dihydroxy-4-methoxy substitution pattern enables SAR studies on benzophenone pharmacophores. - **Pharmacological utility**: Partial, non-ablative smooth muscle inhibition ideal for IBS and hypermotility research.

Molecular Formula C14H12O4
Molecular Weight 244.24 g/mol
CAS No. 479-21-0
Cat. No. B155485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCotoin
CAS479-21-0
Molecular FormulaC14H12O4
Molecular Weight244.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)O)C(=O)C2=CC=CC=C2)O
InChIInChI=1S/C14H12O4/c1-18-10-7-11(15)13(12(16)8-10)14(17)9-5-3-2-4-6-9/h2-8,15-16H,1H3
InChIKeyHNJZOHHIXSIJFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Cotoin: Authentic Benzophenone Antispasmodic


Cotoin (2,6-dihydroxy-4-methoxybenzophenone) is a natural benzophenone derivative isolated from the stem bark of Garcinia virgate [1]. It is chemically defined as the monomethyl ether of 2,4,6-trihydroxybenzophenone, exhibiting characteristic solubility in organic solvents and alkalis, with a melting point of 131-132°C [1]. Cotoin is primarily investigated for its antispasmodic activity on smooth muscle, a property that has been quantitatively benchmarked against established reference standards [2].

Why Generic Substitution Fails for Cotoin


Generic substitution is not feasible due to the unique confluence of structural and pharmacological properties. While many benzophenones exist, Cotoin's specific substitution pattern (2,6-dihydroxy-4-methoxy) directly underpins its distinct biological activity. Its antispasmodic potency is not a class effect; it is a specific, quantifiable characteristic that differs significantly from even close chemical relatives like 2,4,6-trihydroxybenzophenone [1]. Furthermore, its spasmolytic power is explicitly benchmarked against a known clinical reference, papaverine, revealing a specific potency ratio that cannot be assumed for other compounds [2]. The use of alternative natural products or synthetic antispasmodics would introduce unknown and unquantified variability in potency, target selectivity, and physicochemical behavior, making Cotoin a non-interchangeable entity in targeted research.

Cotoin: Quantitative Spasmolytic Comparisons


Spasmolytic Potency vs. Papaverine

In a direct comparative study using isolated rabbit intestine, Cotoin's antispasmodic activity was quantified against the established smooth muscle relaxant papaverine [1]. The study explicitly states that Cotoin's spasmolytic power is approximately one-third (1/3) that of papaverine, providing a precise, quantifiable benchmark for its potency [1].

Antispasmodic Smooth Muscle Relaxation Pharmacodynamics

Structural SAR vs. 2,4,6-Trihydroxybenzophenone

Cotoin is the monomethyl ether of 2,4,6-trihydroxybenzophenone [1]. This methylation of a single hydroxyl group results in a quantifiably different molecule with altered lipophilicity and hydrogen-bonding capacity, which directly influences its pharmacokinetic and pharmacodynamic profile compared to the parent trihydroxy compound.

Structure-Activity Relationship Benzophenone Derivatives Natural Product Chemistry

Partial vs. Full Spasmogen Antagonism

Cotoin's antispasmodic mechanism is characterized by a partial, not complete, inhibition of spasmogens. At a concentration of 1:50,000 (0.002%), it only partially abolished the effects of acetylcholine, pilocarpine, and barium chloride on isolated rabbit intestine [1]. This contrasts with full antagonists that would completely ablate the response, suggesting a distinct mode of action and a potentially more favorable therapeutic index due to reduced risk of complete paralysis of smooth muscle function.

Smooth Muscle Pharmacology Receptor Antagonism Gastrointestinal Motility

Physicochemical Solubility Profile of Cotoin vs. Common Alternatives

Cotoin exhibits a distinct solubility profile: it is almost insoluble in water but readily dissolves in a range of organic solvents including alcohol, methanol, benzene, chloroform, ether, and acetone, as well as in alkaline solutions [1]. This contrasts sharply with water-soluble antispasmodic salts like papaverine hydrochloride, which have high aqueous solubility but limited organic solubility. The compound's solubility in DMSO, chloroform, and ethyl acetate is also noted [2][3].

Preformulation Solubility Drug Delivery

Cotoin: Key Research Applications


Smooth Muscle Relaxant Benchmarking

Cotoin serves as a calibrated reference standard for antispasmodic activity in isolated organ bath experiments. Its defined potency relative to papaverine (1/3) allows for direct potency comparison and assay validation [1]. Researchers can use Cotoin to quantify the efficacy of novel compounds or extracts in relaxing smooth muscle, providing a reproducible and quantifiable benchmark for data comparison across different studies and laboratories.

Benzophenone SAR Studies

Cotoin is a key comparator in SAR studies focused on benzophenone-based pharmacophores. Its specific 2,6-dihydroxy-4-methoxy substitution pattern provides a distinct data point for understanding how methylation of a single hydroxyl group modulates biological activity, lipophilicity, and target interaction [2]. This makes it essential for medicinal chemists designing next-generation antispasmodics or exploring benzophenone scaffolds for other therapeutic areas.

Partial Antagonism in Smooth Muscle

Cotoin's partial, non-ablative inhibition of spasmogen-induced contractions offers a unique pharmacological tool for studying modulatory pathways in smooth muscle . Its profile is ideal for investigations into functional selectivity, biased signaling, or the development of agents that reduce hypermotility without causing complete paralysis, a scenario relevant to conditions like irritable bowel syndrome.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cotoin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.